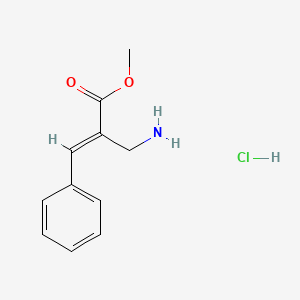

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride

CAS No.: 2270915-06-3

Cat. No.: VC7435129

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2270915-06-3 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 |

| IUPAC Name | methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H/b10-7+; |

| Standard InChI Key | GSCRQWWWZQEEML-HCUGZAAXSA-N |

| SMILES | COC(=O)C(=CC1=CC=CC=C1)CN.Cl |

Introduction

Chemical and Structural Properties

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride belongs to the class of organic compounds known as acrylate esters. Its molecular formula, C₁₁H₁₄ClNO₂, corresponds to a molecular weight of 227.69 g/mol. The (2E) configuration indicates a trans orientation of the aminomethyl and phenyl groups across the double bond of the acrylate backbone, a feature critical to its stereochemical reactivity.

Key Structural Features:

-

Acrylate Core: The α,β-unsaturated ester system enables conjugation and potential participation in Michael addition or polymerization reactions.

-

Aminomethyl Group: A primary amine (-CH₂NH₂) provides a site for hydrogen bonding and derivatization, enhancing biological interaction potential.

-

Phenyl Ring: Introduces hydrophobicity and π-orbital interactions, influencing binding affinity in biological systems.

-

Hydrochloride Salt: Improves crystallinity and solubility in polar solvents compared to the free base form.

Table 1: Fundamental Chemical Properties

| Property | Value/Description |

|---|---|

| CAS No. | 2270915-06-3 |

| IUPAC Name | methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate; hydrochloride |

| SMILES | COC(=O)C(=CC1=CC=CC=C1)CN.Cl |

| InChI Key | GSCRQWWWZQEEML-HCUGZAAXSA-N |

| Solubility | Not fully characterized; soluble in polar aprotic solvents (DMF, DMSO) |

Synthesis and Manufacturing

The synthesis of Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride involves multi-step organic reactions optimized for yield and purity. While detailed protocols remain proprietary, general methodologies can be inferred from analogous acrylate syntheses .

Reaction Pathway and Conditions

-

Acrylate Ester Formation:

-

Starting materials likely include a β-keto ester precursor, which undergoes condensation with formaldehyde or a formaldehyde equivalent to introduce the aminomethyl group.

-

Temperature control (0–25°C) and pH adjustments (acidic conditions) are critical to favor the (E)-isomer.

-

-

Hydrochloride Salt Formation:

-

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), followed by recrystallization to isolate the hydrochloride salt.

-

Table 2: Optimized Synthesis Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Condensation | Formaldehyde, β-keto ester, acidic catalyst | Introduce aminomethyl group |

| Isomerization Control | Low-temperature stirring (0–5°C) | Stabilize (E)-configuration |

| Salt Formation | HCl gas in ethanol, 25°C, 12 h | Enhance solubility and stability |

Analytical Characterization

Structural validation and purity assessment rely on advanced spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals at δ 3.7–3.9 ppm (methoxy group), δ 6.3–7.8 ppm (phenyl protons), and δ 4.1–4.3 ppm (aminomethyl -CH₂-) confirm the expected groups.

-

¹³C NMR: Peaks corresponding to the carbonyl (δ 165–170 ppm) and olefinic carbons (δ 120–140 ppm) verify the acrylate backbone.

Mass Spectrometry (MS)

-

ESI-MS: Molecular ion peak at m/z 227.69 [M+H]⁺ aligns with the molecular formula.

-

High-Resolution MS: Confirms absence of isotopic impurities (Cl pattern at m/z 227.69/229.69 with 3:1 intensity ratio).

High-Performance Liquid Chromatography (HPLC)

-

Purity ≥95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Future Research Directions

-

Pharmacological Profiling: In vitro toxicity screens and target identification studies to validate therapeutic potential.

-

Solubility Optimization: Co-crystallization or prodrug strategies to improve bioavailability.

-

Polymer Chemistry: Investigation of copolymerization kinetics with vinyl monomers for advanced materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume